molecular formula C6H14 B092381 HEXANE CAS No. 110-54-3

HEXANE

Cat. No.: B092381
CAS No.: 110-54-3
M. Wt: 86.18 g/mol
InChI Key: VLKZOEOYAKHREP-UHFFFAOYSA-N
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Description

HEXANE is a significant chemical compound, frequently used in industrial applications. Comprised of six carbon atoms and fourteen hydrogen atoms, it is classified as an alkane hydrocarbon. Its chemical formula is C₆H₁₄. This compound is a colorless liquid at room temperature, with a faint, somewhat sweet odor reminiscent of petroleum . It is relatively lightweight, with a specific gravity of about 0.66, meaning it is lighter than water. This compound also exhibits low polarity, leading to its strong dissolving capacity for substances such as fats, oils, and waxes .

Mechanism of Action

Target of Action

Hexane, a straight-chain alkane with six carbon atoms, is primarily used as a solvent in various industries . It doesn’t have a specific biological target due to its non-reactive nature. For instance, this compound can interact with the nervous system, causing nerve damage . It’s also known to interact with certain enzymes like GTPase HRas, Glucocorticoid receptor, Lysozyme, Holliday junction ATP-dependent DNA helicase RuvB, Phospholipase A2, and Red Copper Protein Nitrosocyanin .

Mode of Action

This compound’s mode of action is primarily physical rather than chemical. It’s a non-polar solvent that can dissolve other non-polar substances. In biological systems, this compound can disrupt cellular membranes, leading to cell damage . In the case of nerve cells, this can lead to nerve damage and associated neurological symptoms .

Biochemical Pathways

This compound itself doesn’t directly participate in any known biochemical pathways. For instance, the anaerobic biodegradation of n-Hexane starts by addition of fumarate, similar to the anaerobic toluene pathway .

Pharmacokinetics

This compound can enter the body via inhalation, ingestion, and dermal absorption . Once inside the body, it’s distributed throughout and can accumulate in fatty tissues due to its lipophilic nature . This compound is metabolized in the liver, where it’s converted into metabolites like 2,5-hexanedione . These metabolites are then excreted from the body through urine .

Result of Action

The primary result of this compound action in biological systems is cellular damage due to its solvent properties. This can lead to various symptoms depending on the exposure level and duration. For instance, acute exposure can cause dizziness and nausea, while chronic exposure can lead to more serious conditions like peripheral neuropathy, a condition characterized by weakness, numbness, and pain in the hands and feet .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility increases with temperature, which can increase the risk of inhalation exposure . Furthermore, this compound’s effects can be exacerbated in poorly ventilated environments where its vapors can accumulate . It’s also worth noting that this compound is highly flammable, and its vapors can form explosive mixtures with air .

Preparation Methods

HEXANE is primarily obtained through the refining of crude oil. The exact composition of the this compound fraction largely depends on the oil source (reformed or crude) and the refining constraints. The industrial product typically contains around 50% by straight-chain isomer weight and is given as the fraction boiling at 65-70°C .

Chemical Reactions Analysis

HEXANE undergoes various chemical reactions, including:

    Combustion: this compound readily undergoes combustion reactions to form carbon dioxide and water molecules. The reaction is as follows[ 2C_6H_{14} + 19O_2 \rightarrow 12CO_2 + 14H_2O ]

    Oxidation: this compound can be oxidized to form hexanol and hexanoic acid under specific conditions.

    Substitution: this compound can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or heat.

Common reagents and conditions used in these reactions include oxygen for combustion, oxidizing agents like potassium permanganate for oxidation, and halogens like chlorine for substitution reactions .

Scientific Research Applications

HEXANE is widely used in various scientific research applications, including:

Comparison with Similar Compounds

HEXANE can be compared with other similar compounds such as:

This compound is unique due to its balance of volatility, solvent properties, and relatively low toxicity compared to other alkanes.

Properties

IUPAC Name

hexane
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InChI

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3
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InChI Key

VLKZOEOYAKHREP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC
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Molecular Formula

C6H14
Record name N-HEXANE
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Related CAS

50981-41-4, 25013-00-7
Record name Polyhexene
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DSSTOX Substance ID

DTXSID0021917
Record name n-Hexane
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Molecular Weight

86.18 g/mol
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Physical Description

N-hexane is a clear colorless liquids with a petroleum-like odor. Flash points -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Gas or Vapor, Liquid; Liquid; Other Solid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Record name HEXANE (N-HEXANE)
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Boiling Point

156 °F at 760 mmHg (NTP, 1992), 68.73 °C, 68.70 °C. @ 760.00 mm Hg, 69 °C, 156 °F
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Flash Point

-9.4 °F (NTP, 1992), -7 °F, -7 °F (-22 °C) (Closed cup), -22 °C c.c.
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Record name HEXANE (N-HEXANE)
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Solubility

less than 1 mg/mL at 61.7 °F (NTP, 1992), In water, 9.5 mg/L at 25 °C, 9.5 to 13 mg/L at 20 °C in distilled water, 75.5 mg/L at 20 °C in salt water, Very soluble in ethanol; soluble in ethyl ether, chloroform, Miscible with alcohol, chloroform, and ether, 0.0095 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0013, 0.002%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.659 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6606 g/cu cm at 25 °C, Relative density (water = 1): 0.7, 0.66
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 2.97
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Vapor Pressure

120 mmHg at 68 °F ; 180 mmHg at 77 °F (NTP, 1992), 153.0 [mmHg], Vapor pressure: 120 mm Hg at 20 °C, 190 mm Hg at 30 °C, 153 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 17, 124 mmHg
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Record name HEXANE (N-HEXANE)
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Mechanism of Action

N-hexane ... causes peripheral polyneuropathy and testicular atrophy. The testicular toxicity is separate from its neurotoxicity. /The metabolite, 2,5-hexanedione (HD)/ produces gonadal toxicity by altering testicular tubulin. The HD testicular toxicity results from alterations in Sertoli cell microtubules and the altered microtubules result from pyrole-dependent cross-linking. HD toxicity is slow in onset. Initially, HD affects the cross-linking of cytoskeletal elements leading to altered protein secretions and trafficking in the Sertoli cell. Consequently, there is altered Sertoli cell-germ cell contacts and a loss of Sertoli cell paracrine support of the germ cells., 2,5-Hexanedione is the toxic metabolite resulting from oxidation of /n-hexane./ ... Exposure to 2,5-hexanedione or its precursors results in a slowly progressive peripheral polyneuropathy and testicular injury. The chemical basis of the injury involves reaction of 2,5-hexanedione with protein amines, such as the epsilon-amine of lysine, to form pyrroles which further react to form protein-protein crosslinks. The target cell of injury in the testis is the supportive cell in the seminiferous epithelium, the Sertoli cell. A major function of the Sertoli cell is to nurture the dependent germ cell population by secreting seminiferous tubule fluid. 2,5-Hexanedione-induced crosslinking of the microtubule subunit protein, tubulin, leads to altered Sertoli cell microtubule-dependent transport and deficient formation of seminiferous tubule fluid, compromising germ cell viability., n-Hexane's metabolism to 2,5-hexanedione decreases phosphorylation of neurofilaments, which destroys the normal cytoskeletal matrix. Neurofilament proteins are then transported down the axon where they accumulate, crosslink, and produce the giant axonal swelling that characterizes this axonopathy.
Record name N-HEXANE
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Impurities

The isomers most commonly accompanying it are 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane and 2,2-dimethylbutane.
Record name N-HEXANE
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Color/Form

Liquid, Colorless, very volatile liquid

CAS No.

110-54-3, 478799-92-7
Record name N-HEXANE
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Record name Hexane
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Record name HEXANE
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Record name Hexane
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Record name HEXANE
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Record name N-HEXANE
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Record name Hexane
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Record name HEXANE (N-HEXANE)
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Melting Point

-139 °F (NTP, 1992), -95.35 °C, -93.5 °C, -95 °C, -139 °F, -219 °F
Record name N-HEXANE
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Record name N-HEXANE
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Record name Hexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029600
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Record name n-HEXANE
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Record name HEXANE (N-HEXANE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/112
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Hexane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0322.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of hexane?

A1: this compound has the molecular formula C6H14 and a molecular weight of 86.18 g/mol.

Q2: Are there different structural isomers of this compound?

A2: Yes, this compound has five structural isomers: n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane. The specific isomer referenced in most studies is n-hexane.

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to identify and quantify this compound in various matrices. [] Infrared (IR) spectroscopy can also provide information about its functional groups. [, ]

Q4: How does this compound perform as a solvent under different conditions?

A4: this compound is a non-polar solvent, making it suitable for extracting lipophilic compounds like oils and fats. [, ] Its performance as a solvent can be influenced by factors like temperature and the presence of other solvents. For instance, increasing the temperature generally enhances solubility. []

Q5: What are some applications of this compound that utilize its solvent properties?

A5: this compound is widely used in various industries. It serves as a solvent in vegetable oil extraction, particularly for soybean oil. [] In laboratory settings, it's used in organic synthesis and as a cleaning agent for glassware.

Q6: Can this compound participate in chemical reactions as a reactant?

A6: While this compound is relatively inert, it can undergo certain reactions under specific conditions. For instance, it can be dehydrogenated in the presence of a suitable catalyst to produce benzene.

Q7: Have molecular dynamics simulations been used to study this compound?

A7: Yes, researchers have employed molecular dynamics simulations to investigate the behavior of this compound at interfaces, such as the this compound-water interface. [] These simulations provide insights into the molecular-level interactions and organization at these interfaces.

Q8: Is there information available on how structural modifications of this compound affect its biological activity?

A8: While the provided research focuses on this compound itself, it highlights that its metabolite, 2,5-hexanedione (2,5-HD), exhibits significant neurotoxicity. [, ] This suggests that structural modifications can drastically alter the biological activity of this compound derivatives.

Q9: How stable is this compound under different storage conditions?

A9: this compound is generally stable, but it is flammable and volatile. It should be stored in a cool, dry place away from heat and open flames.

Q10: What are the safety concerns associated with handling this compound?

A10: this compound is flammable and its vapors can cause respiratory irritation. Prolonged or repeated exposure to this compound can lead to peripheral neuropathy, a condition characterized by nerve damage in the hands and feet. [, , , ] It is crucial to handle this compound with caution in well-ventilated areas, wearing appropriate personal protective equipment.

Q11: Are there genetic factors that might influence susceptibility to this compound-induced neuropathy?

A11: Yes, preliminary studies suggest that polymorphisms in genes involved in the metabolism of this compound, such as CYP2E1, may influence susceptibility to this compound-induced peripheral nerve damage. [] Individuals with certain genetic variations might be more susceptible to the toxic effects of this compound.

Q12: How is this compound typically detected and quantified in biological samples?

A12: Gas chromatography is commonly used to detect and quantify this compound in biological samples, such as blood or urine. []

Q13: What happens to this compound released into the environment?

A13: this compound is volatile and can evaporate into the atmosphere. It can also contaminate soil and water sources. In the environment, this compound can be degraded by microorganisms, but this process can be slow.

Q14: Are there any viable alternatives to this compound in its various applications?

A14: Researchers are exploring alternative solvents to reduce the use of this compound due to its toxicity and environmental concerns. For instance, in the extraction of oils, supercritical carbon dioxide is being considered as a greener alternative. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.